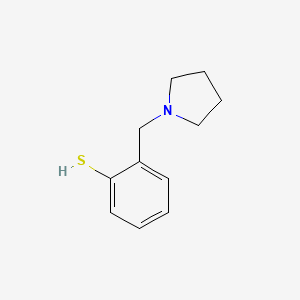

2-(Pyrrolidin-1-ylmethyl)benzenethiol

Description

2-(Pyrrolidin-1-ylmethyl)benzenethiol is an organosulfur compound featuring a benzene ring substituted with a thiol (-SH) group and a pyrrolidinomethyl moiety at the ortho position. The pyrrolidine ring (a five-membered secondary amine) introduces basicity and conformational rigidity, while the thiol group enables nucleophilic reactivity and metal-surface interactions.

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMVRJPSVCHMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290511 | |

| Record name | 2-(1-Pyrrolidinylmethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203644-34-1 | |

| Record name | 2-(1-Pyrrolidinylmethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203644-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Pyrrolidinylmethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)benzenethiol typically involves the reaction of 2-(chloromethyl)benzenethiol with pyrrolidine. The reaction is usually carried out in a suitable solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group exhibits high nucleophilicity, enabling reactions with electrophilic partners:

-

Alkylation : Reacts with alkyl halides (e.g., chloroacetyl chloride) to form thioethers. For example, Smiles rearrangement with 4-bromobutylamine HBr under reflux in toluene yields cyclic sulfides (e.g., 5-(benzo[d]oxazol-2-ylthio)pentan-1-amine HBr, 74% yield) .

-

Acylation : Forms thioesters with acyl chlorides or anhydrides. BF₃·Et₂O catalyzes such reactions at −30°C in dichloromethane (DCM), with yields dependent on stoichiometry and temperature .

Table 1: Optimization of Alkylation Reactions

| Entry | Electrophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromobutylamine | Et₃N | Reflux | 74 |

| 2 | Chloroacetyl chloride | BF₃·Et₂O | −30 | 86 |

Oxidation Reactions

The thiol group oxidizes under controlled conditions:

-

Disulfide Formation : Air oxidation or treatment with mild oxidants (e.g., K₂CO₃) produces dimeric disulfides. Elevated temperatures (120°C) favor selectivity for disulfide over monosulfide .

-

Sulfonic Acid Formation : Strong oxidants like H₂O₂/H₂SO₄ convert the thiol to a sulfonic acid group, though this reaction is less studied for sterically hindered derivatives .

Cyclization and Ring-Opening Reactions

The pyrrolidine moiety participates in cyclization or ring-opening processes:

-

Smiles Rearrangement : Activation with chloroacetyl chloride induces intramolecular cyclization to form benzoxazole derivatives (e.g., 2-(pyrrolidin-1-yl)benzo[d]oxazole, 90% yield) .

-

Pyrrolidine Ring Functionalization : Dirhodium catalysts enable C–H insertion reactions, forming N-unprotected pyrrolidines at room temperature .

Table 2: Cyclization Reaction Outcomes

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzoxazole-2-thiol | Chloroacetyl chloride | 2-(Pyrrolidin-1-yl)benzo[d]oxazole | 90 |

| Imidazo[1,2-a]pyridine | BCl₃/Piperidine | C–N bond-functionalized product | 80 |

Metal-Catalyzed Coupling Reactions

Transition metals mediate cross-couplings and functionalizations:

-

C–S Bond Formation : BCl₃ facilitates C–S bond formation between thiols and imidazo[1,2-a]pyridines at 0°C, achieving 80% yield .

-

Co-Catalyzed Hydrosilylation : Co₂(CO)₈ with phenylsilane selectively yields pyrrolidine derivatives under hydrosilylation conditions .

Acid/Base-Mediated Rearrangements

-

BCl₃-Mediated Reactions : BCl₃ (1.4 equiv) promotes C–N bond formation with amines (e.g., morpholine, piperidine) at 0°C, yielding functionalized imidazo[1,2-a]pyridines (77–80%) .

-

Friedel-Crafts Alkylation : BF₃·Et₂O catalyzes electrophilic aromatic substitution at the benzene ring, though competing thiol reactions may limit utility .

Comparative Reactivity Insights

Scientific Research Applications

Organic Synthesis

a. Synthetic Intermediates

2-(Pyrrolidin-1-ylmethyl)benzenethiol can serve as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For example, it can be utilized in the synthesis of pyrrolidine derivatives through reactions such as nucleophilic substitution or cyclization processes .

b. Catalytic Applications

The compound's thiol group can act as a catalyst or co-catalyst in certain organic reactions, facilitating processes like C-H activation or cross-coupling reactions. Such catalytic properties are crucial for developing more efficient synthetic pathways in organic chemistry .

Materials Science

a. Functional Materials

In materials science, thiols are known to form self-assembled monolayers (SAMs) on metal surfaces, which can be used to modify surface properties for various applications including sensors and electronic devices. The incorporation of this compound into SAMs could lead to novel materials with enhanced functionalities .

b. Nanotechnology

The unique properties of this compound may also be exploited in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with thiols enhances their biocompatibility and allows for targeted delivery of therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-ylmethyl)benzenethiol exerts its effects involves its interaction with thiol-containing enzymes and proteins. The thiol group can form disulfide bonds, which are crucial in various biological processes. The pyrrolidin-1-ylmethyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Basicity : Pyrrolidine (5-membered) offers moderate basicity, while piperidine (6-membered) in the meta-substituted analog increases flexibility and basicity . The imidazoline substituent (with two nitrogen atoms) enhances coordination capacity, making it suitable for metal-catalyzed reactions .

- Substituent Position: Ortho-substituted thiols (e.g., main compound) may exhibit steric hindrance, affecting binding in biological systems or surface adsorption .

- Functional Group Variation: The ketone derivative (cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone) lacks a thiol group, shifting reactivity toward electrophilic pathways (e.g., condensations) rather than nucleophilic thiol-based applications .

Functional and Application Comparison

Surface-Enhanced Spectroscopy (SERS)

Thiol-containing analogs like this compound are hypothesized to form self-assembled monolayers (SAMs) on metal surfaces (e.g., Ag, Au), enhancing Raman signals via strong thiol-metal bonds . Imidazoline derivatives may offer additional coordination sites for surface stabilization , while non-thiol analogs (e.g., the ketone) lack this capability .

Biological Activity

2-(Pyrrolidin-1-ylmethyl)benzenethiol is a compound of interest due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring attached to a benzenethiol moiety. This configuration allows for diverse interactions with biological molecules, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis of various pyrrolidine compounds revealed Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial properties:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Sodium pyrrolidide | 75 | Bacillus subtilis |

| 2,4,6-tripyrrolidinochlorobenzene | 125 | Pseudomonas aeruginosa |

The MIC values suggest that the presence of the pyrrolidine ring enhances the compound's ability to inhibit bacterial growth effectively .

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have been evaluated for antifungal activity. Studies have shown that certain pyrrolidine derivatives exhibit antifungal properties against common fungal strains, making them potential candidates for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The thiol group in the compound may facilitate redox reactions or bind to sulfhydryl groups in proteins, disrupting cellular functions and leading to microbial cell death.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts .

Case Study 2: Antifungal Properties

In another investigation, a subset of pyrrolidine derivatives was tested against Candida species. The results showed promising antifungal activity, with some compounds exhibiting MIC values comparable to established antifungal treatments. This suggests that further development could lead to effective treatments for fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.